molecular formula C10H11ClN2O3 B1312999 Acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester CAS No. 70736-27-5

Acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester

Cat. No. B1312999
CAS RN: 70736-27-5
M. Wt: 242.66 g/mol
InChI Key: IPYYPYTUZHFTKC-LCYFTJDESA-N
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Description

“Acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester” is a chemical compound with the CAS Number: 70736-27-5. Its linear formula is C10H11ClN2O3 . It is also known by its IUPAC name, methyl (2Z)-chloro[(4-methoxyphenyl)hydrazono]ethanoate .


Molecular Structure Analysis

The molecular weight of this compound is 242.66 . The InChI Code for this compound is 1S/C10H11ClN2O3/c1-15-8-5-3-7(4-6-8)12-13-9(11)10(14)16-2/h3-6,12H,1-2H3/b13-9- .

Scientific Research Applications

Stability and Mechanism of Degradation

  • Anticancer Agent Stability : Pretzer and Repta (1987) studied derivatives of [(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid for their stability and degradation mechanisms. They found that certain derivatives demonstrated greater stability, which is crucial for potential medicinal applications, especially as anticancer agents (Pretzer & Repta, 1987).

  • Degradation Kinetics in Aqueous Solutions : In another study by Pretzer and Repta (1987), the degradation of [(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid in buffered aqueous solutions was observed to be rapid, suggesting considerations for storage and handling in research and clinical applications (Pretzer & Repta, 1987).

Application in Molecular Docking and Antimicrobial Studies

  • Molecular Docking Against Cancer and COVID-19 : A study by Refat et al. (2021) focused on synthesizing new diimine Schiff base ligands, including a compound similar to Acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester, and testing them against breast cancer and COVID-19 protease. The study highlighted the potential for such compounds in biomedical research and therapy (Refat et al., 2021).

Gas Chromatographic Analysis

  • Application in Herbicide Analysis : Thio et al. (1979) explored the use of methyl esters of phenoxyacetic acids, including compounds related to Acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester, for gas chromatographic analysis of herbicides. This demonstrates the utility of such compounds in analytical chemistry, particularly in environmental monitoring (Thio et al., 1979).

Isolation from Natural Sources

  • Isolation from Fungi : Mei et al. (2020) isolated a new phenol derivative, closely related to the compound , from a mangrove-derived fungus. This suggests the compound's potential role in natural product chemistry and bioactive compound discovery (Mei et al., 2020).

Other Relevant Studies

  • Pharmaceutical Synthesis and Analysis : Other studies have explored the synthesis, reaction mechanism, and analysis of compounds structurally similar to Acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester in various pharmaceutical contexts (Liu et al., 2009), (Sjöquist et al., 1973).

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis ofApixaban , a widely used anticoagulant that primarily targets Factor Xa , an important enzyme in the coagulation cascade.

Mode of Action

Given its role as an intermediate in the synthesis of Apixaban , it can be inferred that it might interact with Factor Xa or related proteins during its synthesis.

Biochemical Pathways

The compound is involved in the synthesis of Apixaban , which inhibits the coagulation cascade by blocking Factor Xa. This prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation .

Pharmacokinetics

It’s known that the compound has a melting point of 94℃ and a predicted boiling point of 3490±440 °C . It is slightly soluble in chloroform and methanol . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

As an intermediate in the synthesis of Apixaban , its primary role may be in the formation of this anticoagulant drug. The effects of Apixaban, such as prevention of blood clot formation, could indirectly be considered as the result of this compound’s action .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the stability and efficacy of this compound. For instance, it should be stored in a dry environment at 2-8°C to maintain its stability

properties

IUPAC Name

methyl (2Z)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-15-8-5-3-7(4-6-8)12-13-9(11)10(14)16-2/h3-6,12H,1-2H3/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYYPYTUZHFTKC-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(/C(=O)OC)\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70736-27-5
Record name Acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070736275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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